molecular formula C14H13F2NO B5206177 (3,4-difluorophenyl)(2-methoxybenzyl)amine

(3,4-difluorophenyl)(2-methoxybenzyl)amine

Cat. No. B5206177
M. Wt: 249.26 g/mol
InChI Key: PXMBPLKHTLFMRW-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)(2-methoxybenzyl)amine, also known as DFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPMA belongs to the class of benzylamines and has a molecular formula of C15H14F2NO.

Mechanism of Action

The mechanism of action of (3,4-difluorophenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. In Alzheimer's disease research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the activity of monoamine oxidase inhibitors, which are enzymes that regulate the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects
(3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to have various biochemical and physiological effects in the body. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been found to induce apoptosis in cancer cells by activating various signaling pathways such as the p38 MAPK pathway and the JNK pathway. In Alzheimer's disease research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood.

Advantages and Limitations for Lab Experiments

(3,4-difluorophenyl)(2-methoxybenzyl)amine has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific signaling pathways in the body. However, (3,4-difluorophenyl)(2-methoxybenzyl)amine also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (3,4-difluorophenyl)(2-methoxybenzyl)amine. One area of interest is the development of (3,4-difluorophenyl)(2-methoxybenzyl)amine analogs that have improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of (3,4-difluorophenyl)(2-methoxybenzyl)amine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (3,4-difluorophenyl)(2-methoxybenzyl)amine and its potential side effects.

Synthesis Methods

The synthesis of (3,4-difluorophenyl)(2-methoxybenzyl)amine involves the reaction between 3,4-difluoroaniline and 2-methoxybenzyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography and recrystallization. The yield of (3,4-difluorophenyl)(2-methoxybenzyl)amine can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

(3,4-difluorophenyl)(2-methoxybenzyl)amine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3,4-difluorophenyl)(2-methoxybenzyl)amine has also been found to have anti-inflammatory and neuroprotective effects in Alzheimer's disease models. In depression research, (3,4-difluorophenyl)(2-methoxybenzyl)amine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood.

properties

IUPAC Name

3,4-difluoro-N-[(2-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-12(15)13(16)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMBPLKHTLFMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(2-methoxybenzyl)amine

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